molecular formula C9H12BrNO B13736406 3-Acetyl-N-ethylpyridinium bromide

3-Acetyl-N-ethylpyridinium bromide

Cat. No.: B13736406
M. Wt: 230.10 g/mol
InChI Key: QFDIKXPXNKKEQQ-UHFFFAOYSA-M
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Description

3-Acetyl-N-ethylpyridinium bromide is a pyridinium salt with the molecular formula C9H12BrNO.

Preparation Methods

The synthesis of 3-acetyl-N-ethylpyridinium bromide typically involves the N-alkylation of pyridine derivatives. One common method includes the reaction of 3-acetylpyridine with ethyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

3-Acetyl-N-ethylpyridinium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide
  • Reducing agents: Sodium borohydride
  • Solvents: Ethanol, acetonitrile
  • Conditions: Reflux, ambient temperature

Major Products:

  • Pyridine N-oxides (oxidation)
  • Reduced pyridinium derivatives (reduction)
  • Substituted pyridinium salts (substitution)

Mechanism of Action

The mechanism of action of 3-acetyl-N-ethylpyridinium bromide involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity, leading to its antimicrobial and anticancer effects .

Molecular Targets and Pathways:

  • Enzymes: Inhibition of key enzymes involved in cellular metabolism
  • Membranes: Disruption of membrane integrity, leading to cell lysis

Comparison with Similar Compounds

  • Cetylpyridinium chloride
  • 1-Ethylpyridinium bromide
  • Pyridine N-oxides

Conclusion

3-Acetyl-N-ethylpyridinium bromide is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in various fields, from chemistry and biology to medicine and industry.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

1-(1-ethylpyridin-1-ium-3-yl)ethanone;bromide

InChI

InChI=1S/C9H12NO.BrH/c1-3-10-6-4-5-9(7-10)8(2)11;/h4-7H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

QFDIKXPXNKKEQQ-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=CC=CC(=C1)C(=O)C.[Br-]

Origin of Product

United States

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